N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a cyclohexanecarboxamide moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring would be a cyclohexanecarboxamide group and a complex side chain containing a chlorobenzyl group .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the thiadiazole ring could undergo reactions at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. This could include studies to determine its mechanism of action, toxicity, and potential therapeutic applications .
Mechanism of Action
Target of Action
The compound, also known as N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, is identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria, algae, and plants .
Mode of Action
The compound interacts with DXS, inhibiting its function
Biochemical Pathways
By inhibiting DXS, the compound disrupts the non-mevalonate pathway of isoprenoid biosynthesis . Isoprenoids are a large class of organic compounds that play various roles in cellular processes, including cell membrane maintenance, protein modification, and hormone synthesis. Therefore, the inhibition of DXS can have significant downstream effects on these processes.
Result of Action
The primary result of the compound’s action is the inhibition of the growth of certain organisms. For example, it has been shown to inhibit the growth of Haemophilus influenzae , a bacterium that can cause various infections in humans.
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S2/c19-14-9-5-4-8-13(14)10-20-15(24)11-26-18-23-22-17(27-18)21-16(25)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLAHPHMOZRILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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